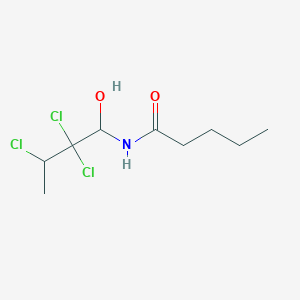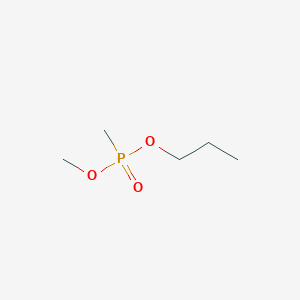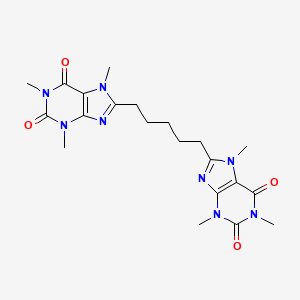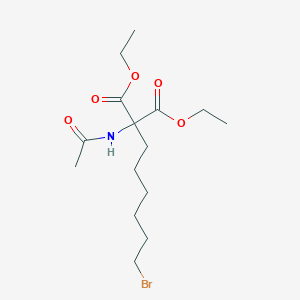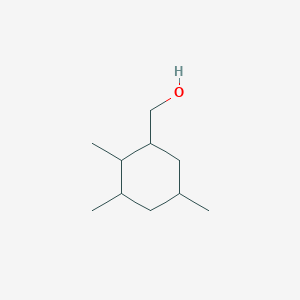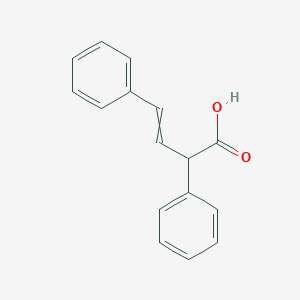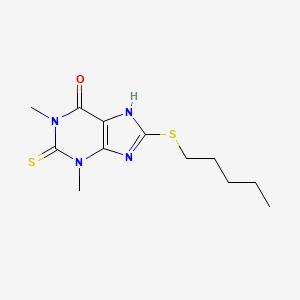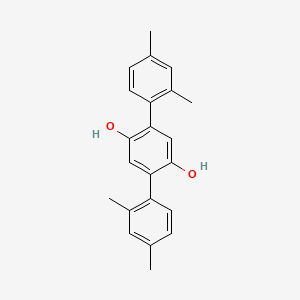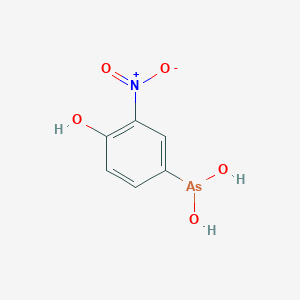
(4-Hydroxy-3-nitrophenyl)arsonous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxy-3-nitrophenyl)arsonous acid is an organic compound characterized by the presence of both hydroxyl and nitro functional groups attached to a phenyl ring, along with an arsonous acid group. This compound is known for its pale yellow crystalline appearance and is highly toxic by ingestion, inhalation, or skin absorption .
準備方法
The synthesis of (4-Hydroxy-3-nitrophenyl)arsonous acid typically involves the nitration of phenolic compounds followed by the introduction of the arsonous acid group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography for purification .
化学反応の分析
(4-Hydroxy-3-nitrophenyl)arsonous acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically convert the nitro group to an amino group.
Substitution: The hydroxyl group can participate in substitution reactions, often leading to the formation of ethers or esters.
Common reagents used in these reactions include strong oxidizers, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
(4-Hydroxy-3-nitrophenyl)arsonous acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its effects on biological systems, particularly its toxicity and potential use in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, although its high toxicity limits its use.
作用機序
The mechanism by which (4-Hydroxy-3-nitrophenyl)arsonous acid exerts its effects involves its interaction with cellular components. The compound can disrupt cellular processes by binding to proteins and enzymes, leading to inhibition of their function. The molecular targets include various enzymes involved in metabolic pathways, and the pathways affected are those related to oxidative stress and cellular respiration .
類似化合物との比較
(4-Hydroxy-3-nitrophenyl)arsonous acid can be compared to other nitrophenyl compounds such as:
4-Hydroxy-3-nitrophenylacetic acid: Similar in structure but lacks the arsonous acid group.
4-Hydroxy-3-nitrophenylacetyl: Used in immunological studies and has different biological properties.
Roxarsone: Another arsonous acid derivative used as a growth promoter in animal feed.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity .
特性
CAS番号 |
5410-79-7 |
|---|---|
分子式 |
C6H6AsNO5 |
分子量 |
247.04 g/mol |
IUPAC名 |
(4-hydroxy-3-nitrophenyl)arsonous acid |
InChI |
InChI=1S/C6H6AsNO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9-11H |
InChIキー |
YAODANCEJHIXBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[As](O)O)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


